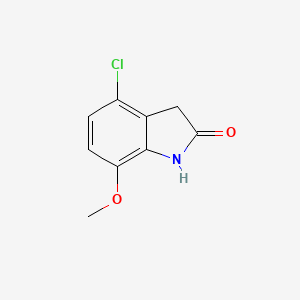

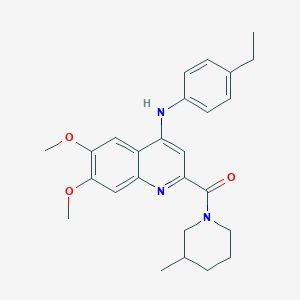

![molecular formula C17H15BrN2O2S B2765735 (Z)-2-bromo-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864975-51-9](/img/structure/B2765735.png)

(Z)-2-bromo-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-bromo-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, also known as BMB, is a compound that has gained attention in recent years due to its potential for use in scientific research. BMB is a heterocyclic compound that contains a benzothiazole ring and a benzamide moiety. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions for research are of interest to the scientific community.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Thiazole derivatives have been explored for their broad-spectrum antimicrobial and antifungal activities. For instance, Saeed et al. (2008) synthesized various N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, which exhibited low to moderate antifungal activity, highlighting the potential of thiazole-based compounds in addressing fungal infections (Saeed, Zaman, Jamil, & Mirza, 2008). Bharti et al. (2010) also reported on Schiff bases containing disubstituted thiazole rings, showing good anti-fungal activity against several strains, including Candida albicans and Aspergillus flavus, underscoring the significance of thiazole moieties in developing anti-fungal agents (Bharti, Nath, Tilak, & Singh, 2010).

Anticancer Activity

Thiazolides, specifically nitazoxanide and its derivatives, have shown effectiveness against proliferating mammalian cells, including cancer cells. Thiazolides induce apoptosis, a programmed cell death, which is crucial for cancer treatment strategies. The thiazolide nitazoxanide has been found to exhibit a broad spectrum of activities against various pathogens and is investigated for its anticancer potential as well. Studies like those by Hemphill, Müller, and Müller (2012) delve into the multifaceted mechanisms of thiazolides, highlighting their relevance in medical research (Hemphill, Müller, & Müller, 2012).

Antiparasitic Activity

The thiazolide class, including compounds like nitazoxanide, has shown considerable promise against a range of parasitic infections. For example, their efficacy against Giardia lamblia suggests a potential for treating protozoan infections. Thiazolides' mode of action against such parasites involves multiple mechanisms, including the inhibition of specific enzymes crucial for the parasite's survival (Müller, Wastling, Sanderson, Müller, & Hemphill, 2007).

Synthetic Approaches and Characterization

Research also focuses on the synthesis and characterization of thiazole and benzamide derivatives, providing foundational knowledge for further exploration of their biological activities. For instance, Saeed and Rafique (2013) reported on the efficient synthesis of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, contributing to the chemical repertoire available for potential therapeutic applications (Saeed & Rafique, 2013).

Propriétés

IUPAC Name |

2-bromo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O2S/c1-22-11-10-20-14-8-4-5-9-15(14)23-17(20)19-16(21)12-6-2-3-7-13(12)18/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAJSOASRQRMGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(5-Chloropyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2765664.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,3-dimethylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2765668.png)

![ethyl 2-(2-((4-(4-nitrophenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2765669.png)

![N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B2765671.png)